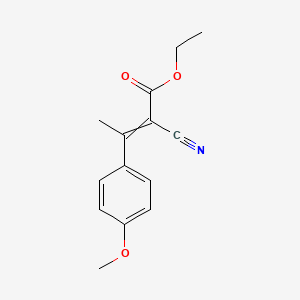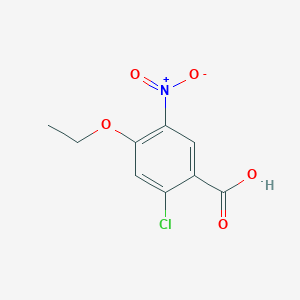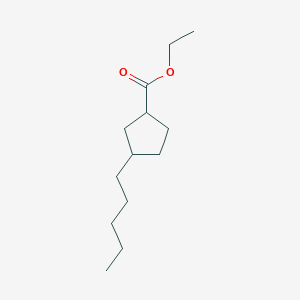
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine: is an organic compound that features a benzyl group substituted with a benzyloxy and bromo group, and an amine group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine typically involves the following steps:
Bromination: The starting material, 2-benzyloxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 2-benzyloxy-5-bromo benzyl alcohol.
Amination: The brominated intermediate is then reacted with methylamine under basic conditions to form the desired product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to handle hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Benzyloxy-5-bromo benzaldehyde or benzyloxy-5-bromo benzoic acid.
Reduction: n-(2-Benzyloxy benzyl)-n-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the development of bioactive compounds.
- Used in the synthesis of molecules for biological assays and studies.
Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May serve as a building block for the synthesis of therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy and bromo groups may influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
- 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
- 2-(Benzyloxy)-5-bromo-N’-(2-hydroxybenzylidene)benzohydrazide
- 2-(Benzyloxy)-5-bromo-N’-(5-bromo-2-propoxybenzylidene)benzohydrazide
Uniqueness:
- The unique combination of the benzyloxy and bromo substituents on the benzyl group, along with the methylamine moiety, imparts distinct chemical and biological properties to 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine.
- Its specific structure may offer advantages in terms of reactivity and selectivity in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C15H16BrNO |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C15H16BrNO/c1-17-10-13-9-14(16)7-8-15(13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 |
InChI Key |
GMLCKISGTKLTTI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)
![N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8705586.png)


![3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol](/img/structure/B8705595.png)




![1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8705636.png)




